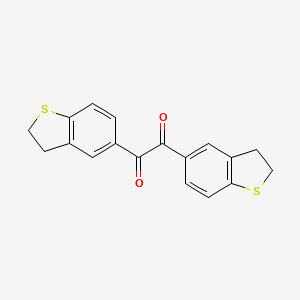
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione is an organic compound known for its unique structure and properties This compound belongs to the class of diketones and features two benzothiophene moieties connected by an ethane-1,2-dione linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione typically involves the Friedel-Crafts acylation reaction. This reaction uses oxalyl chloride as the acylating agent and metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) as catalysts. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives of the benzothiophene rings.
Wissenschaftliche Forschungsanwendungen
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoresponsive materials.
Wirkmechanismus
The mechanism of action of bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione involves its interaction with molecular targets through its diketone and benzothiophene moieties. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The compound’s photochromic properties are attributed to the reversible photocyclisation of the diarylethene backbone, which involves the formation and breaking of covalent bonds under light irradiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: Similar in structure but with methyl groups on the thiophene rings.
1,2-Bis(benzo[d]imidazol-2-yl)ethane-1,2-dione: Contains benzimidazole rings instead of benzothiophene.
Uniqueness
Bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione is unique due to its specific combination of benzothiophene rings and diketone linker, which imparts distinct photochromic and electronic properties. This makes it particularly valuable in the development of photoresponsive materials and organic electronic devices.
Eigenschaften
CAS-Nummer |
138737-88-9 |
|---|---|
Molekularformel |
C18H14O2S2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1,2-bis(2,3-dihydro-1-benzothiophen-5-yl)ethane-1,2-dione |
InChI |
InChI=1S/C18H14O2S2/c19-17(13-1-3-15-11(9-13)5-7-21-15)18(20)14-2-4-16-12(10-14)6-8-22-16/h1-4,9-10H,5-8H2 |
InChI-Schlüssel |
RULXAYUXPOITNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=C1C=C(C=C2)C(=O)C(=O)C3=CC4=C(C=C3)SCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















